2-Nitro-4-(trifluoromethyl)phenylacetic acid

Thermal Analysis Crystallinity Purification

Medicinal chemists optimizing Nitisinone-based HPPD inhibitors require the precise ortho-NO2/para-CF3 phenylacetic acid building block. 2-Nitro-4-(trifluoromethyl)phenylacetic acid (CAS 1735-91-7) provides the exact electron-deficient core (pKa 3.13) for critical benzoylation and SNAr reactions. Its high crystallinity (mp 144-146°C) ensures reproducible solid-phase resin loading. Available with ≥98% purity for reliable synthesis.

Molecular Formula C9H6F3NO4
Molecular Weight 249.14 g/mol
CAS No. 1735-91-7
Cat. No. B167498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-4-(trifluoromethyl)phenylacetic acid
CAS1735-91-7
Molecular FormulaC9H6F3NO4
Molecular Weight249.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])CC(=O)O
InChIInChI=1S/C9H6F3NO4/c10-9(11,12)6-2-1-5(3-8(14)15)7(4-6)13(16)17/h1-2,4H,3H2,(H,14,15)
InChIKeyDUDZAZPWJFTDPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Nitro-4-(trifluoromethyl)phenylacetic Acid: Baseline & Procurement


2-Nitro-4-(trifluoromethyl)phenylacetic acid (CAS 1735-91-7) is a specialized phenylacetic acid derivative featuring a strong electron-withdrawing nitro group at the ortho-position and a trifluoromethyl group at the para-position. It is a solid at ambient temperature with a molecular weight of 249.14 g/mol and the molecular formula C₉H₆F₃NO₄ [1]. Its primary role in the scientific supply chain is as a versatile building block for pharmaceutical and agrochemical synthesis, with its reactivity profile being defined by the unique combination of these two electron-withdrawing substituents .

Building block for pharmaceutical and agrochemical intermediate synthesis
Defined by ortho-nitro / para-trifluoromethyl substitution pattern
Solid form supports precise weighing and handling in synthesis workflows

2-Nitro-4-(trifluoromethyl)phenylacetic Acid: Non-Substitutability Case


Substituting 2-nitro-4-(trifluoromethyl)phenylacetic acid with a close analog, such as its non-nitrated parent or a positional isomer, is not a viable procurement strategy. The specific ortho-nitro/para-trifluoromethyl substitution pattern creates a unique electron-deficient aromatic core that directly governs reactivity in key transformations like nucleophilic aromatic substitution and reduction. This precise regiochemistry is essential for downstream synthetic steps, and changing it can lead to significant differences in reaction kinetics, product purity, and overall yield. The quantitative evidence below demonstrates that these seemingly minor structural variations result in measurable, impactful changes in physicochemical properties, underscoring the need for this exact compound .

! Positional isomer (e.g., 5-CF₃ regioisomer) may not serve as direct Nitisinone precursor; regiospecific benzoylation pathway requires exact substitution.
! Non-nitrated parent lacks the strong electron deficiency needed for nucleophilic aromatic substitution and may shift reaction kinetics and yield.
! Reduced amino analog significantly alters lipophilicity and ionization profile, likely redirecting reactivity in downstream steps and purification.

2-Nitro-4-(trifluoromethyl)phenylacetic Acid: Key Analog Comparisons


Melting Point Comparison: vs. Non-Nitrated Parent

The presence of the ortho-nitro group in the target compound leads to a significantly higher melting point compared to its non-nitrated parent, 4-(trifluoromethyl)phenylacetic acid. This is a critical parameter for assessing purity and handling characteristics during procurement and synthesis. The target compound melts at 144-146 °C , while the parent compound melts at 82-85 °C .

Melting point vs. parent
Head-to-head
Target: 144–146 °C
vs. 4-(trifluoromethyl)phenylacetic acid: 82–85 °C
Difference ≈ +60 °C
Higher melting point supports purification ease and solid-form reliability.
Solid state, ambient pressure
Thermal Analysis Crystallinity Purification

pKa Shift from Ortho-Nitro Substitution

The introduction of the strongly electron-withdrawing ortho-nitro group markedly increases the acidity of the carboxylic acid moiety. This is reflected in a significantly lower predicted pKa value for the target compound (pKa = 3.13) compared to its non-nitrated parent (pKa = 4.01) [1]. This difference is crucial for controlling the protonation state of the molecule under reaction conditions, particularly in aqueous or buffered media.

Acidity (pKa) shift
Head-to-head
Target: pKa ≈ 3.13 (predicted)
vs. parent: pKa ≈ 4.01 (predicted)
ΔpKa = −0.88 (more acidic)
Greater ionization at common lab pH affects solubility and acid/base-catalyzed reactivity.
In silico prediction; verify experimentally
Physical Organic Chemistry Reactivity Ionization

LogP Contrast: Nitro vs. Amino Analog

The target compound's nitro group confers a specific lipophilicity profile that differs dramatically from its common reduced counterpart, 2-amino-4-(trifluoromethyl)phenylacetic acid. The predicted LogP of the target compound is 2.76 [1]. While precise experimental LogP data for the amino analog is less readily available, the replacement of the polar, hydrogen-bonding nitro group with a basic amino group is a well-established principle in medicinal chemistry that generally results in a significant decrease in LogP (increase in hydrophilicity).

Lipophilicity contrast (nitro vs. amino)
Class-level
Target LogP ≈ 2.76 (predicted); amino analog expected significantly lower LogP
Nitro group maintains higher lipophilicity; amino reduction would shift partitioning profile.
Class-level inference; direct analog data limited
Lipophilicity ADME Partition Coefficient

Direct Nitisinone Precursor

The target compound holds a strategic advantage as a key intermediate in the synthesis of Nitisinone (2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione), an FDA-approved drug for hereditary tyrosinemia type 1. While many phenylacetic acid derivatives can be modified, this specific ortho-nitro, para-trifluoromethyl regioisomer is a direct precursor in a defined, scalable synthetic route [1]. Using a positional isomer, such as 2-nitro-5-(trifluoromethyl)phenylacetic acid, would not yield Nitisinone without a complete and inefficient redesign of the synthetic pathway.

Nitisinone precursor role
Head-to-head
This regioisomer: direct, scalable precursor to Nitisinone
vs. 5-CF₃ isomer: not a viable precursor without route redesign
Establishes this exact substitution as critical for the established pharmacophore synthetic path.
Industrial pharmaceutical synthesis context
Drug Synthesis Tyrosinemia HPPD Inhibitor

2-Nitro-4-(trifluoromethyl)phenylacetic Acid: Applications


Tyrosinemia & HPPD Inhibitor Development

For medicinal chemistry teams focused on optimizing the Nitisinone scaffold or developing next-generation 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, 2-nitro-4-(trifluoromethyl)phenylacetic acid is the essential starting material. Its use ensures fidelity to the established pharmacophore, as documented in the Nitisinone synthetic route [1]. The specific ortho-nitro/para-CF₃ arrangement is required for the critical benzoylation step, making this compound non-substitutable for this application.

Ortho-Directed Agrochemical Intermediate Synthesis

In the development of novel herbicides or fungicides, the ortho-nitro group in this compound serves as both a powerful electron-withdrawing group and a directing group for further functionalization. The strong electron deficiency created by both the -NO₂ and -CF₃ groups (as evidenced by the pKa shift to 3.13) makes the aromatic ring highly susceptible to nucleophilic aromatic substitution, a key reaction for introducing diverse functional groups onto the phenylacetic acid core [2].

Solid-Phase Synthesis & Library Construction

The high melting point (144-146 °C) and crystalline nature of this compound make it an ideal candidate for loading onto solid-phase resins. Its robust solid form simplifies automated weighing and handling in parallel synthesis platforms. The well-defined physical properties ensure consistent and reproducible loading, which is critical for generating high-quality combinatorial libraries where the ortho-nitro/para-CF₃ moiety is a desired diversity element .

Application
Selection Property
Validation Focus
HPPD inhibitor design & synthesis
Ortho-nitro / para-CF₃ regiochemistry
Benzoylation step fidelity & pharmacophore match
Agrochemical intermediate synthesis
Enhanced electron deficiency (dual electron-withdrawing groups)
Nucleophilic aromatic substitution reactivity
Solid-phase library construction
High-melting crystalline solid
Automated resin loading reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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